molecular formula C12H14N2O3S B4421061 3,5-dimethyl-N-(4-methylphenyl)-1,2-oxazole-4-sulfonamide

3,5-dimethyl-N-(4-methylphenyl)-1,2-oxazole-4-sulfonamide

Cat. No.: B4421061
M. Wt: 266.32 g/mol
InChI Key: YXYSUKGXZIOMHG-UHFFFAOYSA-N
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Description

3,5-dimethyl-N-(4-methylphenyl)-1,2-oxazole-4-sulfonamide is a heterocyclic compound that belongs to the class of isoxazoles Isoxazoles are five-membered ring compounds containing three carbon atoms, one nitrogen atom, and one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethyl-N-(4-methylphenyl)-1,2-oxazole-4-sulfonamide typically involves the cycloaddition reaction of appropriate precursors. One common method is the (3 + 2) cycloaddition reaction, where a nitrile oxide reacts with an alkyne or alkene to form the isoxazole ring . This reaction can be catalyzed by metals such as copper (I) or ruthenium (II), although metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale cycloaddition reactions using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of microwave-assisted synthesis and ultrasonication methods can enhance reaction rates and reduce production times .

Chemical Reactions Analysis

Types of Reactions

3,5-dimethyl-N-(4-methylphenyl)-1,2-oxazole-4-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted isoxazole derivatives.

Mechanism of Action

The mechanism of action of 3,5-dimethyl-N-(4-methylphenyl)-1,2-oxazole-4-sulfonamide involves its interaction with specific molecular targets. In medicinal applications, the compound may inhibit bacterial enzymes or disrupt cell membrane integrity, leading to bacterial cell death . The exact molecular pathways and targets can vary depending on the specific application and the organism being targeted.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-dimethyl-N-(4-methylphenyl)-1,2-oxazole-4-sulfonamide is unique due to its isoxazole ring structure combined with the sulfonamide group This combination imparts specific chemical reactivity and biological activity that distinguishes it from other similar compounds

Properties

IUPAC Name

3,5-dimethyl-N-(4-methylphenyl)-1,2-oxazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3S/c1-8-4-6-11(7-5-8)14-18(15,16)12-9(2)13-17-10(12)3/h4-7,14H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXYSUKGXZIOMHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NS(=O)(=O)C2=C(ON=C2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>39.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49726479
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,5-dimethyl-N-(4-methylphenyl)-1,2-oxazole-4-sulfonamide
Reactant of Route 2
Reactant of Route 2
3,5-dimethyl-N-(4-methylphenyl)-1,2-oxazole-4-sulfonamide
Reactant of Route 3
3,5-dimethyl-N-(4-methylphenyl)-1,2-oxazole-4-sulfonamide
Reactant of Route 4
3,5-dimethyl-N-(4-methylphenyl)-1,2-oxazole-4-sulfonamide
Reactant of Route 5
3,5-dimethyl-N-(4-methylphenyl)-1,2-oxazole-4-sulfonamide

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